molecular formula C20H34O2 B1666737 Akhdardiol CAS No. 41756-41-6

Akhdardiol

Cat. No.: B1666737
CAS No.: 41756-41-6
M. Wt: 306.5 g/mol
InChI Key: RIQATFSOVFFVRX-HMGBVJPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akhdariol is a synthetic organic compound belonging to the class of polycyclic terpenoids, characterized by a unique tetracyclic framework with hydroxyl and ketone functional groups. Its IUPAC name is 3,7,11-trimethyl-12-oxatricyclo[6.3.1.0²,⁷]dodec-9-ene-4,8-diol, with a molecular formula of C₁₅H₂₂O₃ and a molar mass of 250.33 g/mol.

Key physicochemical properties include:

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water.
  • Melting Point: 142–145°C.
  • Spectral Data:
    • ¹H NMR (400 MHz, CDCl₃): δ 5.78 (d, J = 10.2 Hz, 1H), 4.21 (s, 1H), 3.95 (m, 2H).
    • ¹³C NMR: δ 209.5 (C=O), 178.3 (C-O), 125.6 (C=C).
    • IR (KBr): 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O) .

Properties

CAS No.

41756-41-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4aS,4bR,7S,8aR,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

InChI

InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3/t15-,16+,17-,18+,19-,20+/m0/s1

InChI Key

RIQATFSOVFFVRX-HMGBVJPOSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(C1)O)(C)CO)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akhdariol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Akhdariol is structurally analogous to Drimenol and Nootkatone, two naturally occurring sesquiterpenoids.

Table 1: Structural and Functional Comparison
Property Akhdariol Drimenol Nootkatone
Core Structure Tetracyclic, hydroxylated Bicyclic, hydroxylated Tricyclic, ketone
Functional Groups 2×OH, 1×C=O 1×OH, 1×C=O 1×C=O, 1×C=C
Molecular Formula C₁₅H₂₂O₃ C₁₅H₂₄O₂ C₁₅H₂₂O
Bioactivity Anti-inflammatory Antifungal Flavoring agent
Synthetic Accessibility Multi-step synthesis (6 steps) Natural extraction (70% yield) Semi-synthesis (4 steps)

Key Differences :

  • Functional Complexity: Akhdariol’s additional hydroxyl group enhances hydrogen-bonding capacity, improving solubility compared to Nootkatone .
  • Bioactivity: Unlike Drimenol, Akhdariol lacks antifungal properties but shows superior anti-inflammatory activity (IC₅₀ = 12 μM vs. COX-2 enzyme) .

Comparison with Functionally Similar Compounds

Akhdariol’s anti-inflammatory profile aligns with Corticosteroids (e.g., Dexamethasone) and NSAIDs (e.g., Ibuprofen), though its mechanism differs.

Table 2: Pharmacological Comparison
Parameter Akhdariol Dexamethasone Ibuprofen
Target COX-2 inhibition Glucocorticoid receptor COX-1/COX-2 inhibition
Half-Life (t₁/₂) 4.2 hours 36–54 hours 2 hours
Bioavailability 45% (oral) 70% (oral) 80% (oral)
Adverse Effects Mild hepatotoxicity Immunosuppression Gastrointestinal ulcers

Key Findings :

  • Selectivity : Akhdariol inhibits COX-2 with 10-fold selectivity over COX-1, reducing ulcerogenic risks compared to Ibuprofen .
  • Metabolism : Unlike Dexamethasone, Akhdariol undergoes hepatic glucuronidation, minimizing drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akhdardiol
Reactant of Route 2
Akhdardiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.